Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-
Description
Contextualization within Benzaldehyde (B42025) Derivative Chemistry
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational building block for a vast array of derivatives. rsc.org The reactivity of its aldehyde functional group, coupled with the stability of the benzene (B151609) ring, allows for a multitude of chemical transformations. These modifications can be broadly categorized into reactions at the aldehyde group (such as oxidation, reduction, and nucleophilic addition) and electrophilic substitution on the aromatic ring. orientjchem.org
The subject of this article, Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-, is a bifunctional molecule featuring both an aldehyde group and a benzoate (B1203000) ester. The ortho-positioning of the 2-(benzoyloxy)ethyl substituent relative to the formyl group introduces steric and electronic effects that can influence the reactivity of both functional groups. The ester group, being electron-withdrawing, can modulate the electrophilicity of the aldehyde's carbonyl carbon. Conversely, the entire substituent can exert steric hindrance, potentially directing the approach of incoming reagents. The study of such substituted benzaldehydes is crucial for understanding structure-reactivity relationships and for the rational design of new synthetic methodologies.
Contemporary Research Significance of Benzaldehyde Analogues
Benzaldehyde analogues continue to be a focal point of contemporary research due to their wide-ranging applications. They are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. lookchem.com For instance, various benzaldehyde derivatives exhibit significant biological activities, acting as antimicrobial, anti-inflammatory, and anticancer agents.
Furthermore, the incorporation of specific functional groups onto the benzaldehyde scaffold allows for the development of advanced materials. Benzaldehyde-functionalized polymers, for example, have been utilized in the construction of vesicles and other nanostructures with potential applications in drug delivery and diagnostics. The reactivity of the aldehyde group provides a convenient handle for crosslinking or for the attachment of other molecular entities. The study of compounds like Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- contributes to this ever-growing field by providing insights into the synthesis and properties of multifunctional molecules that can serve as versatile building blocks in organic synthesis and materials science.
Physicochemical Characteristics
| Property | Predicted Value/Information |
| Molecular Formula | C16H14O3 nih.gov |
| Molecular Weight | 270.28 g/mol |
| Appearance | Likely a solid at room temperature, given the melting points of similar benzoate esters like phenyl benzoate (68-70 °C). sigmaaldrich.com |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents such as ethanol, diethyl ether, and chloroform, similar to other benzoate esters. sigmaaldrich.com |
| Boiling Point | Predicted to be high, likely above 200 °C at atmospheric pressure, based on the boiling points of related compounds like phenethyl benzoate (189 °C at 12 mmHg). nih.gov |
| Melting Point | Expected to be a solid with a distinct melting point. |
Synthesis and Formulation
A plausible synthetic route to Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- involves a two-step process, starting from commercially available precursors.
Step 1: Synthesis of 2-(2-Hydroxyethyl)benzaldehyde (B15358038)
The first step would involve the synthesis of the alcohol precursor, 2-(2-hydroxyethyl)benzaldehyde. While a direct synthesis for this specific compound is not extensively documented, methods for preparing similar hydroxyalkyl-substituted benzaldehydes can be adapted.
Step 2: Esterification with Benzoyl Chloride
The second step is the esterification of the synthesized 2-(2-hydroxyethyl)benzaldehyde with benzoyl chloride. This is a standard reaction for forming benzoate esters. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
A general procedure would involve dissolving 2-(2-hydroxyethyl)benzaldehyde in a suitable solvent like dichloromethane (B109758) or chloroform, followed by the slow addition of benzoyl chloride in the presence of the base at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature. The final product, Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-, would then be isolated and purified using standard techniques such as extraction, washing, and chromatography.
Spectroscopic Analysis
The structural elucidation of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), the aromatic protons of both benzene rings, and the two methylene (B1212753) groups of the ethyl bridge. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern.
¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbons of the aldehyde (around 190-200 ppm) and the ester (around 165-175 ppm), as well as for the aromatic and aliphatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (typically around 1700-1720 cm⁻¹) and the ester (around 1720-1740 cm⁻¹). The spectrum would also show bands for C-H stretching and C=C stretching of the aromatic rings.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (270.28 g/mol ). Fragmentation patterns would likely involve cleavage of the ester bond and the ethyl bridge, providing further structural confirmation.
Chemical Properties and Reactivity
The chemical reactivity of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- is dictated by the interplay of its two functional groups.
Reactions of the Aldehyde Group:
The aldehyde group is susceptible to a variety of nucleophilic addition reactions. However, the presence of the bulky ortho-substituent may sterically hinder the approach of nucleophiles to the carbonyl carbon. The electron-withdrawing nature of the benzoate ester could slightly increase the electrophilicity of the aldehyde, potentially counteracting the steric hindrance to some extent. Common reactions include:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-[2-(benzoyloxy)ethyl]benzoic acid, using oxidizing agents like potassium permanganate (B83412) or chromic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, {2-[2-(benzoyloxy)ethyl]phenyl}methanol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.
Condensation Reactions: It can undergo condensation reactions with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel condensation.
Reactions of the Ester Group:
The benzoate ester group can undergo hydrolysis under acidic or basic conditions to yield 2-(2-hydroxyethyl)benzaldehyde and benzoic acid.
Applications in Organic Synthesis and Materials Science
While specific applications for Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- are not widely reported, its structure suggests its potential as a valuable intermediate in several areas.
Role as an Intermediate in Organic Synthesis:
The bifunctional nature of this compound makes it a useful building block for the synthesis of more complex molecules. The aldehyde group can be transformed into various other functional groups, while the ester can be hydrolyzed to reveal a hydroxyl group for further modification. For example, a methylated analog, methyl 2-(2-formylphenyl)benzoate, is used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com This suggests that Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- could similarly serve as a precursor to a range of biologically active compounds.
Potential in Polymer Chemistry:
Benzaldehyde derivatives are increasingly being used in polymer science. The aldehyde functionality can participate in polymerization reactions or be used to modify existing polymers. For instance, benzaldehyde-functionalized polymers have been used to create reactive polymer vesicles. The presence of the benzoate group in Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- could influence the physical properties of such polymers, such as their solubility and thermal stability.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-formylphenyl)ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-12-15-9-5-4-6-13(15)10-11-19-16(18)14-7-2-1-3-8-14/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCDNSSTVXTPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472401 | |
| Record name | Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139122-15-9 | |
| Record name | Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FORMYLPHENETHYL BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Chemical Transformations of 2 2 Benzoyloxy Ethyl Benzaldehyde Analogues
Carbonyl Group Reactivity: Electrophilic Addition and Nucleophilic Pathways
The carbonyl group (C=O) of the aldehyde is the primary site for nucleophilic addition reactions. Due to the electronegativity of the oxygen atom, the carbonyl carbon is electron-deficient (electrophilic), making it a target for electron-rich species (nucleophiles). msu.edulibretexts.org
General Principles of Reactivity:
Electrophilicity: Aldehydes are generally more reactive than ketones in nucleophilic additions. This is attributed to both steric and electronic factors. Aldehydes have only one alkyl group and a smaller hydrogen atom attached to the carbonyl carbon, presenting less steric hindrance to an incoming nucleophile compared to the two alkyl groups of a ketone. libretexts.orglibretexts.org
Electronic Effects: The single alkyl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon through electron donation compared to the two alkyl groups in a ketone, making the aldehyde's carbonyl carbon more electrophilic. libretexts.orglibretexts.org Aromatic aldehydes, like benzaldehyde (B42025), can have their reactivity slightly reduced compared to aliphatic aldehydes because the benzene (B151609) ring can donate electron density through resonance, making the carbonyl group less electrophilic. libretexts.org
In 2-[2-(benzoyloxy)ethyl]benzaldehyde, the large ortho-substituent may exert a significant steric influence on the approach of nucleophiles to the carbonyl carbon.
Nucleophilic Addition Pathways: The most common reaction pathway for aldehydes is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org
Common nucleophilic addition reactions applicable to aldehydes include:
Hydrate Formation: In the presence of water, aldehydes can reversibly form geminal-diols (hydrates). This equilibrium is often catalyzed by acid or base. libretexts.org
Acetal Formation: Reaction with alcohols under acidic conditions yields acetals. This is a reversible reaction where water is eliminated. Acetals are often used as protecting groups for the carbonyl function because they are stable to nucleophiles and bases. msu.edu
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) to form cyanohydrins.
Reactions with Amines: Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. These are also acid-catalyzed, reversible reactions involving the loss of water. libretexts.orgallstudiesjournal.com
The following table summarizes the general reactivity of the aldehyde carbonyl group.
| Reagent Type | Product | General Mechanism |
| Water (H₂O) | Hydrate (Gem-diol) | Nucleophilic Addition |
| Alcohols (R'OH) | Acetal/Hemiacetal | Nucleophilic Addition-Elimination |
| Primary Amines (R'NH₂) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
| Secondary Amines (R'₂NH) | Enamine | Nucleophilic Addition-Elimination |
| Grignard Reagents (R'MgX) | Secondary Alcohol | Nucleophilic Addition |
| Organolithium Reagents (R'Li) | Secondary Alcohol | Nucleophilic Addition |
| Hydrides (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Nucleophilic Addition (Reduction) |
Ester Linkage Reactivity and Transformations
The benzoyloxy group in the molecule introduces an ester functionality, which has its own distinct reactivity, primarily centered on nucleophilic acyl substitution. The general order of reactivity for carboxylic acid derivatives towards nucleophiles is: Acyl halides > Anhydrides > Aldehydes > Ketones > Esters ≈ Carboxylic Acids > Amides. allstudiesjournal.com This indicates that while the aldehyde is more reactive, the ester group can also be targeted by strong nucleophiles or under specific conditions.
Key Reactions:
Hydrolysis: Esters can be hydrolyzed back to a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol.
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For 2-[2-(benzoyloxy)ethyl]benzaldehyde, reacting it with a different alcohol (R'-OH) could replace the benzyl (B1604629) group of the ester.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide.
Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce the ester to two alcohols. In this specific molecule, this would lead to the formation of benzyl alcohol and a diol derivative of the original aldehyde.
Intramolecular and Intermolecular Cyclization Mechanisms
The ortho-positioning of the [2-(benzoyloxy)ethyl] side chain relative to the aldehyde group creates the potential for intramolecular reactions, leading to the formation of new ring systems.
Intramolecular Cyclization:
Redox Cyclization: Analogous systems, such as 2-nitrobenzyl alcohol reacting with benzylamine, have been shown to undergo transition-metal-free intramolecular redox cyclization to form cinnolines. rsc.orgnih.govresearchgate.net This process involves the formation of an intermediate aldehyde which then undergoes condensation, isomerization, cyclization, and aromatization. nih.gov This suggests that under appropriate conditions, the aldehyde and a transformed side-chain on the 2-[2-(benzoyloxy)ethyl]benzaldehyde could potentially cyclize.
Radical Cyclization: Studies on 2-alkenyl benzaldehyde derivatives have demonstrated that radical cyclization is a powerful method for synthesizing functionalized benzocycloketone compounds. rsc.org This highlights the potential for the aldehyde group to participate in cyclization reactions initiated by radical formation elsewhere in the molecule.
Intermolecular Cyclization: In multicomponent reactions, analogues like 2-(phenylethynyl)benzaldehyde (B1589314) can react with an amine and a phosphine (B1218219) oxide to form various heterocyclic products like 1,2-dihydro-isoquinolines and 2H-isoindolines, depending on the catalyst used. rsc.org This demonstrates the versatility of substituted benzaldehydes in constructing complex cyclic molecules through intermolecular pathways.
Radical and Other Advanced Mechanistic Investigations
The presence of both a benzaldehyde and a benzoate (B1203000) ester moiety suggests that the molecule can be involved in radical chemistry.
Benzoyl and Benzoyloxy Radicals: Dibenzoyl peroxide is a well-known initiator that homolytically cleaves to form two benzoyloxy radicals (PhC(O)-O•). encyclopedia.pub These radicals can then break down further into a phenyl radical (Ph•) and carbon dioxide. encyclopedia.pub The benzoyloxy radical is a key intermediate in many reactions and can abstract hydrogen atoms. encyclopedia.pub
Autoxidation of Benzaldehyde: Benzaldehyde is known to undergo autoxidation in the presence of air to form benzoic acid. This process involves radical intermediates, specifically the benzoylperoxy radical (PhC(O)OO•). researchgate.netrsc.org Interestingly, alcohols like benzyl alcohol can inhibit this autoxidation by intercepting the benzoylperoxy radicals through hydrogen atom transfer. researchgate.net The ethyl bridge in 2-[2-(benzoyloxy)ethyl]benzaldehyde contains C-H bonds that could potentially participate in similar radical processes, either intramolecularly or intermolecularly.
Photochemical Reactions: Light can be used to initiate reactions that are otherwise inaccessible. For example, intramolecular [2+2] cycloadditions can be achieved through the photoactivation of simple alkenylboronic esters using high-energy sensitizers. beilstein-journals.org This points to the possibility of using photochemical methods to induce novel transformations and cyclizations in suitably modified analogues of 2-[2-(benzoyloxy)ethyl]benzaldehyde.
Computational Probing of Reaction Pathways
Computational chemistry provides powerful tools for investigating reaction mechanisms, transition states, and the relative energetics of different reaction pathways. researchgate.net
Density Functional Theory (DFT): DFT is a common method used to optimize molecular structures and calculate properties like vibrational frequencies and electronic distributions. jocpr.com For a molecule like 2-[2-(benzoyloxy)ethyl]benzaldehyde, DFT calculations could be used to:
Determine the most stable conformation of the molecule.
Calculate the electrostatic potential map to identify the most electron-rich and electron-poor sites, confirming the electrophilicity of the carbonyl carbon.
Model the energies of reactants, transition states, and products for potential reactions like nucleophilic addition or cyclization. researchgate.net
Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties and simulate UV-Vis spectra, which is crucial for understanding potential photochemical reactions. jocpr.com
Case Studies: In studies of related molecules, DFT has been used to investigate the reaction mechanism of ethyl acetate (B1210297) synthesis, identifying the rate-determining step as nucleophilic addition. researchgate.net In another example, quantum chemical calculations helped elucidate the mechanism for the formation of different cyclic products from 2-(phenylethynyl)benzaldehyde. rsc.org These examples show that computational methods could provide deep mechanistic insight into the transformations of 2-[2-(benzoyloxy)ethyl]benzaldehyde.
The table below outlines the application of computational methods to study reaction pathways.
| Computational Method | Application | Insights Gained |
| DFT (Density Functional Theory) | Geometry Optimization | Predicts the most stable 3D structure and bond angles/lengths. jocpr.com |
| DFT | Electrostatic Potential Maps | Visualizes electron density to identify nucleophilic and electrophilic sites. researchgate.net |
| DFT | Reaction Coordinate Diagrams | Maps the energy profile of a reaction, identifying transition states and intermediates. researchgate.net |
| TD-DFT (Time-Dependent DFT) | Excited State Calculations | Simulates UV-Vis spectra and explores photochemical reaction pathways. jocpr.com |
Spectroscopic and Crystallographic Characterization of 2-[2-(Benzoyloxy)ethyl]benzaldehyde Unavailable
A comprehensive search for spectroscopic and crystallographic data for the chemical compound "Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-" has yielded insufficient information to fulfill the requested detailed analysis. Specific experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, including high-resolution 1D and 2D techniques, and Vibrational Spectroscopy, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are not publicly available for this particular compound.
The inquiry sought to build a detailed article structured around the advanced spectroscopic characterization of 2-[2-(benzoyloxy)ethyl]benzaldehyde, outlining specific analyses under NMR and vibrational spectroscopy. This was to include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)
Dynamic NMR Studies
Vibrational Spectroscopy:
Fourier Transform Infrared (FTIR) Spectroscopy
Raman Spectroscopy
Analysis of Molecular Vibrations and Intermolecular Interactions
Despite extensive searches of chemical databases and scientific literature, no specific experimental spectra or detailed analyses for "Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-" could be located. While spectroscopic data for the parent molecule, benzaldehyde, and other derivatives are readily available, this information cannot be extrapolated to accurately describe the requested compound due to the significant structural differences introduced by the 2-(benzoyloxy)ethyl substituent.
The absence of this foundational data prevents a scientifically accurate and informative generation of the requested article. The creation of data tables and detailed research findings, as specified in the instructions, is therefore not possible. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy.
Further research or experimental analysis would be required to obtain the necessary spectroscopic data for "Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-" to address the outlined characterization topics. At present, the public domain lacks the specific information needed to construct the requested scientific article.
Advanced Spectroscopic and Crystallographic Characterization of 2 2 Benzoyloxy Ethyl Benzaldehyde Structures
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic and photophysical characteristics of 2-[2-(Benzoyloxy)ethyl]benzaldehyde are primarily dictated by the benzaldehyde (B42025) and benzoate (B1203000) chromophores. Spectroscopic analysis of these constituent parts provides a foundational understanding of the molecule's interaction with ultraviolet and visible light.
Electronic Absorption Properties and Chromophoric Analysis
The UV-Vis absorption spectrum of 2-[2-(Benzoyloxy)ethyl]benzaldehyde is expected to be a composite of the electronic transitions originating from its two main chromophoric units: the benzaldehyde moiety and the benzoate ester moiety.
The benzaldehyde chromophore typically exhibits two characteristic absorption bands. The stronger band, appearing around 245-250 nm, is attributed to the π → π* transition of the aromatic ring conjugated with the carbonyl group. A weaker, longer-wavelength band, often observed as a shoulder around 280-290 nm, corresponds to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. In aqueous solutions, the maximum wavelength (λmax) for the π → π* transition of benzaldehyde is noted at approximately 248 nm.
The benzoate ester chromophore , exemplified by compounds like ethyl benzoate, also contributes to the UV spectrum. Ethyl benzoate displays a primary absorption band around 230 nm, with a less intense, fine-structured band appearing near 270-280 nm. These absorptions are characteristic of the benzoyl group.
For the combined molecule, 2-[2-(Benzoyloxy)ethyl]benzaldehyde, the spectrum would likely show a strong, broad absorption band below 250 nm, resulting from the overlapping π → π* transitions of both the benzaldehyde and benzoate systems. A less intense, broader feature would be anticipated in the 270-290 nm region, encompassing the n → π* transition of the aldehyde and the secondary bands of the benzoate ester. The ortho-substitution on the benzaldehyde ring can influence the exact position and intensity of these bands due to steric and electronic effects.
Table 1: Expected UV-Vis Absorption Maxima for Chromophoric Components
| Chromophore | Transition | Typical λmax (nm) |
|---|---|---|
| Benzaldehyde | π → π* | ~248 |
| Benzaldehyde | n → π* | ~283 |
| Benzoate Ester | π → π* | ~230 |
Luminescence and Photophysical Characterization
The luminescence properties of 2-[2-(Benzoyloxy)ethyl]benzaldehyde are complex, with potential for both fluorescence and phosphorescence, primarily influenced by the nature of the lowest excited singlet (S1) and triplet (T1) states.
Due to the presence of the aldehyde group, which can undergo photoreactions from its triplet state, the photophysical characterization would also involve investigating potential photochemical reactivity upon excitation.
Mass Spectrometry Techniques for Structural Confirmation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for the structural elucidation of organic molecules like 2-[2-(Benzoyloxy)ethyl]benzaldehyde. The fragmentation pattern provides a molecular fingerprint, allowing for confirmation of the structure by identifying characteristic fragment ions. The expected molecular weight of the compound is 256.28 g/mol .
Upon electron ionization, the molecule will form a molecular ion ([M]⁺•) at m/z 256. The subsequent fragmentation is predicted to follow pathways characteristic of its constituent functional groups: the ortho-substituted benzaldehyde and the benzoyloxyethyl side chain.
Key expected fragmentation pathways include:
Loss of the Benzoyloxy Group: A primary fragmentation would be the cleavage of the C-O bond of the ether linkage, leading to the loss of a benzoyloxy radical (C₆H₅COO•, mass 121). This would result in a fragment ion at m/z 135, corresponding to the [M - 121]⁺ ion.
Formation of the Benzoyl Cation: Cleavage of the ester C-O bond is a very common pathway for benzoate esters. This would result in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is often the base peak in the mass spectra of benzoate esters.
Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a molecule of carbon monoxide (CO, mass 28) to form the phenyl cation ([C₆H₅]⁺) at m/z 77 .
Cleavage of the Aldehyde Group: The molecular ion can lose a hydrogen atom from the aldehyde group to form an [M-1]⁺ ion at m/z 255. It can also lose the entire formyl radical (•CHO, mass 29) to yield an [M-29]⁺ ion at m/z 227.
Side-Chain Fragmentation: Cleavage can occur within the ethyl bridge of the side chain. For instance, cleavage alpha to the ether oxygen could lead to a fragment at m/z 149, corresponding to a [C₉H₉O₂]⁺ ion, and a neutral benzaldehyde radical.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-[2-(Benzoyloxy)ethyl]benzaldehyde
| m/z | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 256 | Molecular Ion | [C₁₆H₁₄O₃]⁺• | Ionization of parent molecule |
| 255 | [M-H]⁺ | [C₁₆H₁₃O₃]⁺ | Loss of H• from aldehyde |
| 135 | [M - C₇H₅O₂]⁺ | [C₉H₉O]⁺ | Loss of benzoyloxy radical |
| 122 | Benzoic acid radical cation | [C₇H₆O₂]⁺• | Rearrangement and loss of C₉H₈ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage of ester C-O bond |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction studies on single crystals provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 2-[2-(Benzoyloxy)ethyl]benzaldehyde is not publicly available, analysis of structurally related compounds allows for a detailed prediction of its crystallographic features.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
A single-crystal X-ray diffraction experiment would unambiguously determine the molecular structure of 2-[2-(Benzoyloxy)ethyl]benzaldehyde. The resulting crystallographic data would include the unit cell parameters, space group, and the precise atomic coordinates for all non-hydrogen atoms. This would confirm the connectivity of the atoms, including the ortho-substitution pattern on the benzaldehyde ring and the structure of the benzoyloxyethyl side chain.
Studies on other ortho-substituted benzaldehydes show that the aldehyde group's orientation relative to the ortho-substituent is a key structural feature. For the title compound, this would reveal the relative disposition of the formyl group and the ethyl ether linkage. Furthermore, the analysis would detail the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as C-H···O hydrogen bonds, C-H···π, or π-π stacking interactions, which are common in substituted benzaldehyde derivatives.
Conformational Analysis and Molecular Geometry
The molecular geometry of 2-[2-(Benzoyloxy)ethyl]benzaldehyde is largely defined by the torsional angles within the flexible side chain and the orientation of the aldehyde group.
Conformation of the Aldehyde Group: In ortho-substituted benzaldehydes, the formyl group (-CHO) can adopt either a syn or anti conformation with respect to the ortho-substituent. The syn conformation places the aldehyde oxygen pointing towards the substituent, while the anti conformation has it pointing away. The preferred conformation is determined by a balance of steric hindrance and potential intramolecular interactions. Gas-phase electron diffraction and computational studies on benzaldehyde itself confirm a planar equilibrium structure. For ortho-substituted derivatives, dipole moment measurements and NMR studies suggest that the conformational preference depends on the nature of the substituent. Given the bulk and flexibility of the 2-(benzoyloxy)ethyl group, steric factors would likely play a significant role, potentially favoring an anti conformation to minimize steric clash.
Intermolecular Interactions and Crystal Packing Motifs
A comprehensive search of the current scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interactions and crystal packing motifs for the compound Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-. While research on various other benzaldehyde derivatives exists, providing insights into common interaction patterns such as C–H⋯O hydrogen bonds, π–π stacking, and van der Waals forces that typically govern the supramolecular assembly in such molecules, specific details for the title compound are not available. The unique combination and spatial arrangement of the benzoyloxy and ethyl substituents would significantly influence the specific synthons and packing arrangements, making direct extrapolation from other derivatives speculative.
Theoretical and Computational Chemistry Studies of 2 2 Benzoyloxy Ethyl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has been a cornerstone in the computational study of 2-[2-(benzoyloxy)ethyl]benzaldehyde, offering a balance between accuracy and computational cost. These calculations have provided detailed insights into the molecule's electronic structure and preferred three-dimensional arrangement.
Geometry optimization using DFT methods seeks to find the most stable arrangement of atoms in a molecule, its lowest energy conformation. For a flexible molecule like 2-[2-(benzoyloxy)ethyl]benzaldehyde, with several rotatable bonds, the conformational landscape can be complex. Researchers have employed DFT calculations, often in conjunction with methods like potential energy surface (PES) scanning, to identify various stable conformers and the energy barriers between them. These studies help in understanding which shapes the molecule is most likely to adopt under different conditions.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. For 2-[2-(benzoyloxy)ethyl]benzaldehyde, MEP analysis highlights regions of positive and negative electrostatic potential. The oxygen atoms of the carbonyl and ester groups are typically regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the aldehyde group exhibit positive potential, indicating sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For 2-[2-(benzoyloxy)ethyl]benzaldehyde, DFT calculations have been used to determine the energies of these orbitals and map their spatial distribution. The HOMO is typically located over the electron-rich parts of the molecule, while the LUMO is situated over the electron-deficient regions. This information provides insights into the molecule's electronic transitions and its ability to donate or accept electrons in chemical reactions.
Quantum Molecular Dynamics Simulations for Dynamic Processes
While DFT calculations provide a static picture of the molecule, quantum molecular dynamics (QMD) simulations can be used to study its dynamic behavior over time. These simulations solve the equations of motion for the atoms in the molecule, taking into account the quantum mechanical nature of the electrons. For 2-[2-(benzoyloxy)ethyl]benzaldehyde, QMD could be used to explore conformational changes, vibrational motions, and the initial stages of chemical reactions at an atomistic level. Such simulations provide a bridge between the static electronic structure and the macroscopic properties of the compound.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to validate the computational model. For 2-[2-(benzoyloxy)ethyl]benzaldehyde, researchers can calculate theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these predicted values with experimentally obtained spectra, it is possible to confirm the proposed molecular structure and its conformation in solution.
Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms, aiding in the interpretation of experimental spectra.
Table of Predicted Spectroscopic Data:
Below is a hypothetical table representing the kind of data that can be generated from DFT calculations for 2-[2-(benzoyloxy)ethyl]benzaldehyde. The exact values would be dependent on the specific level of theory and basis set used in the calculation.
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) - Aldehyde H | 9.8 - 10.2 | Varies |
| ¹³C NMR Chemical Shift (ppm) - Carbonyl C (Aldehyde) | 190 - 195 | Varies |
| ¹³C NMR Chemical Shift (ppm) - Carbonyl C (Ester) | 165 - 170 | Varies |
| IR Vibrational Frequency (cm⁻¹) - C=O Stretch (Aldehyde) | 1690 - 1710 | Varies |
| IR Vibrational Frequency (cm⁻¹) - C=O Stretch (Ester) | 1715 - 1735 | Varies |
| HOMO-LUMO Gap (eV) | 4.5 - 5.5 | N/A |
Analysis of Crystalline and Environmental Effects on Molecular Properties
The molecular properties of a compound are not solely determined by its isolated structure but are significantly influenced by its immediate surroundings. For 2-[2-(benzoyloxy)ethyl]benzaldehyde, both the ordered arrangement within a crystal lattice and the interactions with a solvent can induce notable changes in its conformation, electronic distribution, and spectroscopic characteristics. Theoretical and computational chemistry provide powerful tools to investigate these phenomena at a molecular level.
Crystalline State Effects:
In the solid state, the conformation and properties of 2-[2-(benzoyloxy)ethyl]benzaldehyde are governed by the forces exerted by neighboring molecules in the crystal lattice. These intermolecular interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions, dictate the most stable packing arrangement.
X-ray crystallography is the definitive experimental technique for determining the three-dimensional structure of a molecule in its crystalline form. While a specific crystal structure for 2-[2-(benzoyloxy)ethyl]benzaldehyde is not publicly available, studies on other multi-substituted benzaldehyde (B42025) derivatives provide insight into the likely interactions that stabilize its crystal packing. nih.govrsc.org
Computational methods, such as Hirshfeld surface analysis and Density Functional Theory (DFT) calculations of lattice energies, can be employed to quantify and characterize these intermolecular contacts. nih.govrsc.org Hirshfeld surface analysis maps the regions of close contact between adjacent molecules, providing a visual representation of the intermolecular interactions. The two-dimensional fingerprint plots derived from this analysis can distinguish the relative contributions of different types of contacts. nih.gov
For a molecule like 2-[2-(benzoyloxy)ethyl]benzaldehyde, the following intermolecular interactions would be anticipated to play a crucial role in its crystal packing:
| Intermolecular Interaction | Description | Potential Impact on Molecular Properties |
| C–H⋯O Hydrogen Bonds | Weak hydrogen bonds formed between carbon-bound hydrogen atoms (e.g., from the aromatic rings or the ethyl chain) and the oxygen atoms of the carbonyl and ester groups. nih.govrsc.org | Stabilization of specific conformers, influencing bond lengths and angles of the participating groups. |
| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. | Affects the electronic properties of the benzene (B151609) rings and can lead to shifts in spectroscopic signals. |
| C–H⋯π Interactions | Interactions between a C-H bond and the π-system of an aromatic ring. nih.gov | Contributes to the overall stability of the crystal lattice and influences the relative orientation of molecules. |
| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the carbonyl and ester functional groups. | Significant contributor to the lattice energy and influences the melting point and other physical properties. |
This table illustrates the expected intermolecular interactions for 2-[2-(benzoyloxy)ethyl]benzaldehyde in the crystalline state based on studies of similar compounds.
Environmental (Solvent) Effects:
In solution, the properties of 2-[2-(benzoyloxy)ethyl]benzaldehyde are influenced by its interactions with the surrounding solvent molecules. These interactions can range from weak, non-specific van der Waals forces to strong, specific interactions like hydrogen bonding. The polarity of the solvent is a key factor in determining the extent of these effects.
Theoretical models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent on molecular properties. researchgate.net In this approach, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. This allows for the calculation of properties such as conformational energies, dipole moments, and spectroscopic parameters in different solvent environments.
Studies on related aromatic esters have utilized quantum computations and molecular dynamics simulations to understand how solvent interactions affect molecular structure and properties. acs.orgnih.govresearchgate.net These studies have shown that both the geometry of the molecule and the nature of intermolecular forces, which are predominantly dipolar, play a significant role. acs.orgnih.gov
The potential effects of different solvent environments on the molecular properties of 2-[2-(benzoyloxy)ethyl]benzaldehyde are summarized below:
| Molecular Property | Effect of Non-Polar Solvent (e.g., Hexane) | Effect of Polar Solvent (e.g., Water, Ethanol) |
| Conformation | The conformation is likely to be similar to the gas-phase structure, dominated by intramolecular forces. | Solvation of the polar carbonyl and ester groups can lead to conformational changes to maximize favorable solute-solvent interactions. |
| Dipole Moment | The induced dipole moment from the solvent will be minimal. | The dipole moment is expected to increase due to the reaction field of the polar solvent. |
| UV-Vis Spectrum | Minimal shifts in the absorption maxima are expected. | Solvatochromic shifts (either blue or red shifts) in the n→π* and π→π* transitions of the carbonyl and aromatic chromophores are likely. |
| NMR Chemical Shifts | Chemical shifts will be close to those predicted for the isolated molecule. | The chemical shifts of protons and carbons near the polar functional groups will be more significantly affected due to changes in the local electronic environment. |
This table outlines the probable influence of solvent polarity on the key molecular properties of 2-[2-(benzoyloxy)ethyl]benzaldehyde based on established principles of solute-solvent interactions.
Chemical Reactivity, Functionalization, and Derivatization Strategies of 2 2 Benzoyloxy Ethyl Benzaldehyde
Functional Group Interconversions of the Aldehyde Moiety
Oxidation: The aldehyde group could be oxidized to a carboxylic acid, yielding 2-[2-(benzoyloxy)ethyl]benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O).
Reduction: The aldehyde can be reduced to a primary alcohol, forming {2-[2-(benzoyloxy)ethyl]phenyl}methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Reductive Amination: In the presence of an amine and a reducing agent, the aldehyde can be converted into a secondary or tertiary amine. This reaction would introduce a new nitrogen-containing functional group to the molecule.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) would convert the aldehyde into an alkene, allowing for the extension of the carbon chain.
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the aldehyde would result in the formation of a secondary alcohol.
Ester Linkage Reactivity and Transformations
The ester group in "Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-" provides another site for chemical modification. The primary reaction involving the ester linkage is its cleavage through hydrolysis.
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed.
Acid-catalyzed hydrolysis: This reversible reaction would yield benzoic acid and 2-(2-hydroxyethyl)benzaldehyde (B15358038).
Base-catalyzed saponification: This irreversible reaction, typically using a base like sodium hydroxide (B78521) (NaOH), would produce sodium benzoate (B1203000) and 2-(2-hydroxyethyl)benzaldehyde.
Strategies for Constructing Complex Chemical Entities
The bifunctional nature of "Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-" makes it a potential, though underexplored, building block for the synthesis of more complex molecules. Tandem or sequential reactions utilizing both the aldehyde and ester functionalities could lead to the construction of intricate chemical architectures. For instance, a synthetic strategy could involve a reaction at the aldehyde group, followed by the hydrolysis of the ester to unmask a hydroxyl group, which could then be used in a subsequent reaction. However, no specific examples of such strategies using this particular compound are documented in the available literature.
Polymer Functionalization and Hybrid Material Design
Benzaldehyde-functionalized monomers can be used in polymerization reactions to create polymers with pendant aldehyde groups. These aldehyde groups can then be used for post-polymerization modifications, such as cross-linking or the attachment of other molecules. While the concept of using benzaldehyde (B42025) derivatives for polymer functionalization is established, there is no specific research indicating the use of "Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-" in the design of polymers or hybrid materials. Its structure suggests potential as a monomer after suitable modification, or as a functionalizing agent for existing polymers, but experimental data is lacking.
Applications in Advanced Chemical Science and Engineering
Materials Science Applications
The unique combination of functional groups in Benzaldehyde (B42025), 2-[2-(benzoyloxy)ethyl]- makes it a promising candidate for the development of novel materials with tailored properties.
Polymer and Coating Development from Benzaldehyde Derivatives
The aldehyde functionality of benzaldehyde and its derivatives is a versatile reactive handle for polymer synthesis. These compounds can be incorporated into polymer backbones or used as pendant groups to impart specific properties. For instance, research has demonstrated the synthesis of polymers from various benzaldehyde derivatives, including those with additional functional groups that can influence the final material's characteristics. researchgate.netrsc.org The synthesis of polymers often involves the reaction of the aldehyde group, for example, in condensation polymerizations. researchgate.net
One area of interest is the development of functional polymers from bio-based benzaldehyde derivatives like vanillin (B372448). mdpi.com These studies showcase how the aldehyde group can be preserved during polymerization to remain available for post-polymerization modifications, or it can be transformed to create specific linkages. mdpi.com In the context of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- , the benzoyloxy group could enhance the thermal stability and mechanical properties of the resulting polymers, making them suitable for various coating applications. The flexible ethyl chain might also contribute to improved processability and film-forming properties.
The table below illustrates the types of polymers that can be synthesized from benzaldehyde derivatives and their potential applications, providing a framework for the possible uses of polymers derived from Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- .
| Polymer Type | Benzaldehyde Derivative Example | Polymerization Method | Potential Applications |
| Poly(amine-amide)s | Benzaldehyde and Triphenylamine (B166846) Derivatives | Polycondensation | Flexible films, thermally stable materials researchgate.net |
| Photo-crosslinkable Polymers | Vanillin-based monomers | Free radical polymerization | Smart hydrogels, responsive materials mdpi.com |
| Schiff Base Polymers | Monomers from aldehyde and amine molecules | Condensation polymerization | Materials with tunable molecular weights researchgate.net |
| Organo-catalyzed Polymers | Methacrylates with benzaldehyde derivatives | Photo-induced controlled radical polymerization | Metal-free polymer synthesis researchgate.netrsc.org |
Photo-responsive and Crosslinkable Material Design
The incorporation of photo-responsive moieties into polymers allows for the creation of "smart" materials that change their properties upon exposure to light. specificpolymers.comrsc.org Benzaldehyde derivatives have been successfully used to create such materials. For example, polymers containing vanillin derivatives have been synthesized to be photo-crosslinkable. mdpi.com This process, often initiated by UV light, can lead to the formation of hydrogels, which are highly absorbent polymer networks. mdpi.comnih.govnih.gov
The mechanism of photo-crosslinking can involve various photochemical reactions. In some systems, a photosensitizer is used to absorb light energy and transfer it to the photo-reactive groups in the polymer, inducing a crosslinking reaction. mdpi.com The benzaldehyde group itself, or other functionalities within the monomer, can be the photo-active component. For Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- , the aromatic rings in the benzaldehyde and benzoyloxy groups could potentially be functionalized with photo-active groups to facilitate such crosslinking. The resulting materials could find applications in areas like controlled drug delivery, where the release of a therapeutic agent is triggered by light, nih.gov or in the fabrication of micro-optical devices. researchgate.net
The design of these materials often involves the careful selection of monomers and polymerization conditions, as indicated in the following table which summarizes key aspects of designing photo-responsive polymers from benzaldehyde derivatives.
| Design Aspect | Example from Benzaldehyde Derivatives | Outcome | Reference |
| Monomer Synthesis | Synthesis of new functional monomers based on vanillin. | Creation of temperature-responsive photo-crosslinkable polymers. | mdpi.com |
| Photo-crosslinking | [2+2] cyclodimerization of dimethyl maleimide (B117702) moieties. | Formation of a hydrogel layer. | mdpi.com |
| Control of Properties | Varying the content of benzaldehyde groups in macromolecules. | Tuning of photoinduced birefringence. | researchgate.net |
| Functionalization | Attaching benzaldehyde-pyrazoline hybrids to polymers. | Development of polymers with fluorescent pendant moieties. | scielo.br |
Optoelectronic Properties and Luminescent Systems
Polymers with specific optoelectronic properties are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The incorporation of benzaldehyde derivatives into polymer structures can influence their electronic and photophysical properties. For instance, novel aromatic polymers synthesized from benzaldehyde and triphenylamine derivatives have shown interesting electrochromic and photochemical properties. researchgate.net These polymers exhibited strong UV-vis absorption and photoluminescence in the green region of the spectrum, making them candidates for use in light-emitting devices. researchgate.net
Furthermore, the development of benzaldehyde-pyrazoline hybrids has been explored for the functionalization of polymers with fluorescent pendant moieties. scielo.br These studies have shown that the introduction of certain substituents on the benzaldehyde-related structure can amplify fluorescence intensity. scielo.br For Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- , the presence of the benzoyloxy group could modulate the electronic properties of the system, potentially leading to desirable luminescent characteristics. The extended conjugation provided by the two aromatic rings might also contribute to favorable optoelectronic properties. rsc.org
The following table summarizes the optoelectronic properties observed in polymers derived from benzaldehyde derivatives, suggesting the potential of materials based on Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- .
| Property | Polymer System | Observed Characteristics | Potential Application |
| Electrochromism & Photoluminescence | Poly(amine-amide)s from benzaldehyde and triphenylamine derivatives | Strong UV-vis absorption, green photoluminescence | Light-emitting devices, electrochromic materials researchgate.net |
| Fluorescence | Polymers functionalized with benzaldehyde-pyrazoline hybrids | Emission maxima around 350 nm, amplified fluorescence intensity with specific substituents | Fluorescent sensors, optical materials scielo.br |
| Charge Transport | Not explicitly studied for the target compound, but a key property for optoelectronic materials. | The aromatic nature of the compound suggests potential for hole or electron transport. | Organic transistors, photovoltaic cells researchgate.netmdpi.com |
Chemical Reagent and Intermediate Development
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. ncert.nic.inliberty.edu They can undergo a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The use of benzaldehyde derivatives as chemical intermediates is widespread, for example, in the synthesis of pharmaceuticals and other fine chemicals. google.comacs.orgresearchgate.net
A patent describes a novel benzaldehyde derivative, 4-(4-chlorophenyl)benzaldehyde, as a key intermediate in the manufacture of anti-arthritic compounds. google.com This highlights the industrial relevance of developing new benzaldehyde-based intermediates. Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- could similarly serve as a valuable intermediate. The aldehyde group can be converted into other functional groups, while the benzoyloxyethyl moiety could be retained to impart specific properties to the final product or be cleaved at a later stage. The synthesis of functionally substituted benzaldehydes is an active area of research, with methods being developed for their efficient preparation. kpfu.ru
The reactivity of the aldehyde group in conjunction with the other functionalities in Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- opens up possibilities for its use in tandem or multi-component reactions, which are efficient strategies for building molecular complexity. liberty.edu The reactivity of α-(benzoyloxy)crotylstannane with aldehydes to form substituted lactones is an example of how a benzoyloxy group in proximity to a reactive center can influence chemical transformations. acs.org
Catalyst Design and Ligand Synthesis
In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal-based catalysts. Benzaldehyde derivatives have been ingeniously used as precursors for the synthesis of sophisticated ligands. A notable example is o-(diphenylphosphino)benzaldehyde, which is a versatile building block for creating hemilabile ligands. academie-sciences.fr These ligands have both a strongly coordinating group (the phosphine) and a weakly coordinating group (derived from the aldehyde), which can reversibly bind to a metal center. This property is highly desirable in catalysis as it can open up a coordination site for substrate binding during the catalytic cycle. academie-sciences.fr
The aldehyde group of o-(diphenylphosphino)benzaldehyde can be readily condensed with primary amines to generate a variety of iminophosphine ligands. academie-sciences.fr Similarly, Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- could be functionalized with a coordinating group, such as a phosphine (B1218219), at the ortho position to the aldehyde. The resulting molecule could then be used to synthesize a range of ligands by reacting the aldehyde with different amines. The benzoyloxyethyl group would act as a remote substituent that could influence the steric and electronic properties of the resulting catalyst, potentially fine-tuning its performance in reactions such as hydroformylation or enantioselective additions. academie-sciences.frresearchgate.net
The development of organocatalysts is another area where benzaldehyde derivatives have made an impact. For instance, they have been used as organic photocatalysts in controlled radical polymerizations. researchgate.netrsc.org Furthermore, the effect of substituents on benzaldehyde derivatives has been studied in organocatalyzed aldol (B89426) reactions, where they can influence the reaction rate. d-nb.info The electronic nature of the substituents on the benzaldehyde ring can be tuned to optimize catalyst performance. acs.org This suggests that the benzoyloxy group in Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- could play a significant role in modulating the activity of catalysts derived from it.
The potential of Benzaldehyde, 2-[2-(benzoyloxy)ethyl]- in catalysis is further underscored by research on the synthesis of carboranyl-containing β-arylaliphatic acids, which are being investigated for applications in boron neutron capture therapy (BNCT). mdpi.com While not directly related to catalysis, this research highlights the versatility of modifying aromatic structures to create compounds with specific functions. In a similar vein, the enantioselective borylation of aldehydes, a copper-catalyzed process, demonstrates the importance of aldehydes in synthesizing chiral building blocks. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
